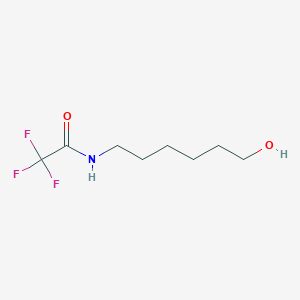

N-(6-Hydroxyhexyl)trifluoroacetamide

Description

The exact mass of the compound 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h13H,1-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCYSPBEPMOQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394444 | |

| Record name | 6-(Trifluoroacetamido)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-34-8 | |

| Record name | 6-(Trifluoroacetamido)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Hydroxyhexyl)trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(6-Hydroxyhexyl)trifluoroacetamide, a valuable intermediate in pharmaceutical and materials science research. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound is a fluorinated amide alcohol. The presence of the trifluoroacetyl group imparts unique properties, including increased volatility and altered polarity, which are advantageous in various applications. This guide focuses on the chemical synthesis of this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of this compound primarily involves the N-trifluoroacetylation of 6-amino-1-hexanol. Two common and effective methods for this transformation are the use of trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate as the trifluoroacetylating agent.

2.1. Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)

This is a rapid and efficient method for the N-trifluoroacetylation of primary amines. The reaction proceeds via nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the trifluoroacetic acid byproduct.

2.2. Trifluoroacetylation using Ethyl Trifluoroacetate

This method offers a milder alternative to using the highly reactive trifluoroacetic anhydride. The reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl trifluoroacetate by the amino group of 6-amino-1-hexanol. This reaction is often carried out under basic conditions to facilitate the deprotonation of the amine, increasing its nucleophilicity.

Detailed Experimental Protocols

3.1. Synthesis of this compound using Trifluoroacetic Anhydride

Materials and Equipment:

-

6-Amino-1-hexanol

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

3.2. Synthesis of this compound using Ethyl Trifluoroacetate

Materials and Equipment:

-

6-Amino-1-hexanol

-

Ethyl trifluoroacetate

-

Methanol or an aqueous buffer solution (pH 8-11)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) in a suitable solvent such as methanol or an aqueous buffer solution with a pH between 8 and 11.

-

Add ethyl trifluoroacetate (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (for methanol) or maintain at a moderately elevated temperature (e.g., 50-60 °C for aqueous solutions) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the reaction was performed in methanol, remove the solvent under reduced pressure. If an aqueous buffer was used, proceed to extraction.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure this compound.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound Name | Starting Material: 6-Amino-1-hexanol | Product: this compound |

| Molecular Formula | C₆H₁₅NO | C₈H₁₄F₃NO₂ |

| Molecular Weight | 117.19 g/mol | 213.20 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline solid |

| Melting Point | 55-58 °C | 46-49 °C |

| Boiling Point | 224-225 °C | Not available |

| CAS Number | 4048-33-3 | 40248-34-8 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.5-7.0 (br s, 1H, NH), 3.65 (t, 2H, -CH₂-OH), 3.35 (q, 2H, -NH-CH₂-), 1.5-1.7 (m, 4H, -CH₂-CH₂-OH and -NH-CH₂-CH₂-), 1.3-1.5 (m, 4H, internal -CH₂- groups), ~1.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~157 (q, J ≈ 37 Hz, C=O), ~116 (q, J ≈ 288 Hz, CF₃), ~62 (-CH₂-OH), ~40 (-NH-CH₂-), ~32, ~29, ~26, ~25 (internal -CH₂- groups) |

| FTIR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch and O-H stretch, broad), ~2930 and ~2860 (C-H stretch), ~1700 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1150-1250 (C-F stretch) |

| Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. The data presented are predicted values based on typical ranges for similar functional groups. |

Mandatory Visualization

Caption: Synthesis of this compound using TFAA.

Caption: Synthesis of this compound using Ethyl Trifluoroacetate.

Caption: General experimental workflow for synthesis and purification.

Physicochemical properties of N-(6-Hydroxyhexyl)trifluoroacetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(6-Hydroxyhexyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their work. This document summarizes key data in a structured format, outlines a plausible experimental protocol for its synthesis, and includes a visualization of the synthetic workflow.

Core Physicochemical Properties

This compound is a fluorinated amide alcohol. Its structure combines a hydrophilic hydroxyl group with a lipophilic trifluoroacetylated hexyl chain, giving it amphipathic characteristics. These properties make it a subject of interest in various research applications, including its use as a cross-linking reagent and in the synthesis of more complex molecules like glycopeptide derivatives.[1][2][3]

Data Presentation

The quantitative physicochemical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄F₃NO₂ | [2][3][4] |

| Molecular Weight | 213.20 g/mol | [1][2][3][4][5] |

| Appearance | Crystals | [1][3] |

| Melting Point | 46-49 °C | [1][3] |

| Boiling Point | 288.7 °C (Predicted) | [2] |

| Flash Point | 128.4 °C (Predicted) | [2] |

Table 2: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 40248-34-8 | [1][2][3][4][5] |

| IUPAC Name | 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | [5][6] |

| Synonyms | 6-(Trifluoroacetamido)-1-hexanol, 6-(Trifluoroacetylamino)-1-Hexanol | [1][2][5] |

| InChI Key | BGCYSPBEPMOQII-UHFFFAOYSA-N | [1][3][6] |

| SMILES | OCCCCCCNC(=O)C(F)(F)F | [1][3][5] |

| XLogP3-AA | 1.4 | [5][6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 7 | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis involves the N-acylation of 6-amino-1-hexanol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in an appropriate solvent.

Materials:

-

6-amino-1-hexanol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-1-hexanol (1 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: While stirring, add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the methylene protons of the hexyl chain, a triplet for the terminal hydroxyl proton, and a broad triplet for the amide proton.

-

¹³C NMR will display distinct signals for the carbonyl carbon and the trifluoromethyl carbon, in addition to the six carbons of the hexyl chain.

-

¹⁹F NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and strong C-F stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (213.20 g/mol ). The fragmentation pattern can provide further structural information.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a representative procedure and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

Spectroscopic and Spectrometric Analysis of N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Guide

Introduction

N-(6-Hydroxyhexyl)trifluoroacetamide is a fluorinated derivative of 6-amino-1-hexanol. The presence of the trifluoroacetamide group and a primary alcohol function imparts unique chemical properties, making it a compound of interest in various research areas, including materials science and drug development. Accurate structural elucidation and characterization are paramount for its application. This guide outlines the expected spectral characteristics and the methodologies for their acquisition and analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and MS for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | br s | 1H | N-H |

| 3.64 | t | 2H | H O-CH ₂- |

| 3.30 | q | 2H | -CH ₂-NH- |

| 1.58 | m | 4H | H O-CH₂-CH ₂- and -CH ₂-CH₂-NH- |

| 1.37 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| 157.5 (q, J ≈ 37 Hz) | -NH-C =O |

| 115.8 (q, J ≈ 287 Hz) | -C F₃ |

| 62.7 | HO-C H₂- |

| 40.5 | -C H₂-NH- |

| 32.5 | HO-CH₂-C H₂- |

| 29.0 | -C H₂-CH₂-NH- |

| 26.4 | HO-CH₂-CH₂-C H₂- |

| 25.3 | -CH₂-C H₂-CH₂-NH- |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (amide) |

| 2940 - 2860 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1700 | Strong | C=O stretch (amide I) |

| ~ 1550 | Strong | N-H bend (amide II) |

| 1300 - 1100 | Strong | C-F stretch |

| ~ 1060 | Medium | C-O stretch (alcohol) |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z | Interpretation |

| 214.105 | [M+H]⁺ (Calculated for C₈H₁₅F₃NO₂⁺) |

| 212.090 | [M-H]⁻ (Calculated for C₈H₁₃F₃NO₂⁻) |

| 196 | [M-H₂O]⁺ |

| 114 | [M-CF₃CO]⁺ |

| 100 | [M-CF₃CONH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. A brief period of vortexing may be applied.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans (or more, due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (ESI):

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimized for the specific instrument (e.g., 100-150 °C).

-

-

Data Acquisition (EI):

-

Mass Spectrometer: An electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

The following diagrams illustrate the general workflow and logical connections in the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural elucidation.

Unraveling N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Overview of a Versatile Chemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: An extensive review of publicly available scientific literature and chemical databases reveals that N-(6-Hydroxyhexyl)trifluoroacetamide is primarily utilized as a chemical reagent and building block in organic synthesis. As of the current date, there is no established body of research detailing a specific pharmacological mechanism of action for this compound in the context of a bioactive agent or therapeutic drug. Its utility is principally documented in its application as a linker, a component in the synthesis of more complex molecules, and in the preparation of materials for biochemical assays.

This technical guide provides a comprehensive overview of the known chemical properties and documented applications of this compound, drawing from available chemical supplier data and the limited related scientific publications.

Chemical and Physical Properties

This compound, with the CAS number 40248-34-8, is a fluorinated aminated alcohol.[1] Its chemical structure and properties make it a versatile reagent in various chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2][3] |

| Molecular Weight | 213.20 g/mol | [2][3][4] |

| IUPAC Name | 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide | [3][4] |

| Synonyms | 6-(Trifluoroacetamido)-1-hexanol, N-(Trifluoroacetyl)hexanolamine, 6-(Trifluoroacetylamino)-1-Hexanol | [1][4] |

| Appearance | Crystals | |

| Melting Point | 46-49 °C | |

| Boiling Point | 288.7 °C | [2] |

| Flash Point | 128.4 °C | [2] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 6 | [3] |

Documented Applications

The primary applications of this compound are in chemical synthesis and material science. It is not marketed as a bioactive compound with a defined mechanism of action.

Use as a Cross-linking Reagent and in Synthesis

Sigma-Aldrich classifies this compound as a cross-linking reagent. This suggests its utility in creating connections between molecules, which is a fundamental process in the development of polymers, hydrogels, and bioconjugates.

One of the specific documented uses is in the synthesis of a branched glycopeptide derivative containing terminal D-mannose 6-phosphate residues. In this context, the compound likely serves as a linker or a precursor to a component of the final complex molecule.

Application in Library Preparation

Santa Cruz Biotechnology notes that this compound is a "fluorinated aminated alcohol for library preparation".[1] This points to its use in combinatorial chemistry, where large libraries of compounds are synthesized for high-throughput screening in drug discovery. The trifluoroacetamide group can serve as a protecting group for the amine, which can be deprotected under specific conditions to allow for further chemical modifications.

Potential in Magnetic Resonance Imaging (MRI)

Biosynth describes 6-(Trifluoroacetylamino)-1-Hexanol as a "magnetic compound" that can bind to liposomes and hydrophobic membranes.[2] It is also mentioned as an imidazolide ligand that binds to ribonucleotides and nucleic acid matrix proteins.[2] These properties suggest a potential, albeit not extensively documented, application as a contrast agent in magnetic resonance imaging (MRI), possibly for the detection of gadolinium ions.[2] The amphipathic nature of the molecule, possessing both hydrophilic and hydrophobic properties, would facilitate its interaction with biological membranes.[2]

Experimental Protocols

Detailed experimental protocols for a specific biological mechanism of action of this compound are not available, as this is not its primary area of application. The protocols associated with this compound would be those of organic synthesis, such as its use in peptide synthesis or the creation of chemical libraries. These protocols are highly specific to the desired end product and are not indicative of a biological mechanism of the reagent itself.

Signaling Pathways and Logical Relationships

As there is no established biological mechanism of action, there are no known signaling pathways directly modulated by this compound. The logical relationships involving this compound are primarily within the domain of synthetic chemistry.

Below is a conceptual workflow illustrating the role of this compound as a chemical building block.

Caption: Conceptual role of this compound as a chemical reagent.

Conclusion

References

Unveiling the Biological Landscape of N-(6-Hydroxyhexyl)trifluoroacetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Hydroxyhexyl)trifluoroacetamide, a fluorinated aminated alcohol, has emerged as a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of the currently available information on its biological activities, physicochemical properties, and potential applications. While in-depth biological data remains limited in publicly accessible literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological interactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40248-34-8 | [1][2] |

| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |

| Molecular Weight | 213.20 g/mol | [1][2] |

| Melting Point | 46-49 °C | [3] |

| Synonyms | 6-(Trifluoroacetamido)-1-hexanol, 6-(Trifluoroacetylamino)-1-Hexanol | [4] |

Biological Activity and Potential Applications

Current scientific literature and supplier information suggest that this compound is primarily utilized as a building block in chemical synthesis and specialized applications.

Use as a Linker and in Library Preparation:

The structure of this compound, featuring a hydroxyl group and a protected amine, makes it a suitable candidate for use as a cross-linking reagent and for the preparation of chemical libraries.[2] The trifluoroacetamide group serves as a protecting group for the amine, which can be deprotected under specific conditions to allow for further chemical modifications.

Interaction with Membranes and Potential in Imaging:

One of the more distinct reported properties of this compound is its characterization as a "magnetic compound" with an affinity for liposomes and hydrophobic membranes.[3] This amphipathic nature, possessing both hydrophilic (hydroxyl group) and hydrophobic (hexyl chain and trifluoromethyl group) regions, facilitates its interaction with lipid bilayers.

This property has led to its proposed use as a contrast agent in Magnetic Resonance Imaging (MRI).[3] It is suggested to act as an imidazolide ligand that can bind to ribonucleotides and nucleic acid matrix proteins, which could be leveraged for diagnostic purposes, such as detecting gadolinium ions in the body for cancer diagnosis.[3]

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in peer-reviewed literature. However, based on its proposed applications, several standard assays would be relevant for its characterization.

General Workflow for Assessing Membrane Interaction:

The following diagram illustrates a generalized workflow for investigating the interaction of this compound with lipid membranes.

Signaling Pathways

Currently, there is no direct evidence in the available literature to implicate this compound in the modulation of specific signaling pathways. Its primary described biological interaction is at the level of membrane binding. Future research may uncover effects on cellular signaling as a downstream consequence of its membrane activity or through unforeseen off-target interactions.

Logical Relationship for Future Investigation:

The following diagram outlines a logical approach to investigating the potential effects of this compound on cellular signaling.

Conclusion and Future Directions

This compound is a compound with defined physicochemical properties and potential applications in chemical synthesis and as a specialized imaging agent due to its membrane-binding characteristics. However, a comprehensive understanding of its broader biological activity profile is currently lacking. Future research should focus on systematic screening in various biological assays to identify potential molecular targets and elucidate any effects on cellular pathways. Such studies will be crucial in determining the full therapeutic or diagnostic potential of this molecule.

References

An In-depth Technical Guide to N-(6-Hydroxyhexyl)trifluoroacetamide Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(6-Hydroxyhexyl)trifluoroacetamide, its derivatives, and analogs, with a particular focus on their synthesis, chemical properties, and potential applications in drug discovery and development. While this compound is primarily utilized as a versatile building block in chemical library synthesis, the broader class of trifluoroacetamide-containing molecules has garnered significant interest for their diverse biological activities. This document details relevant synthetic methodologies, experimental protocols for biological evaluation—with a focus on histone deacetylase (HDAC) inhibition—and summarizes key data for this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutics.

Introduction

This compound is a fluorinated amino alcohol that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl and a trifluoroacetamide group, makes it an attractive starting material for the generation of diverse chemical libraries.[2] The trifluoroacetamide moiety imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, which are often desirable in drug candidates.[3]

While specific biological activities for this compound itself are not extensively documented, its structural motifs are present in compounds investigated for a range of therapeutic applications. Notably, the trifluoroacetamide group is a key feature in some enzyme inhibitors and other bioactive molecules.[4][5] A particularly promising area of investigation for analogs and derivatives is the inhibition of histone deacetylases (HDACs), a class of enzymes implicated in the pathophysiology of cancer and other diseases.[6][7] This guide will explore the synthesis of this compound derivatives and provide detailed protocols for their potential evaluation as therapeutic agents, with a special emphasis on HDAC inhibition.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves the N-trifluoroacetylation of the corresponding amino alcohol. This reaction can be achieved using various trifluoroacetylating agents under mild conditions.

General Synthesis of N-hydroxyalkyl-trifluoroacetamides

A common method for the synthesis of N-hydroxyalkyl-trifluoroacetamides involves the reaction of an amino alcohol with trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent.[8] The reaction is often performed in an appropriate solvent and may utilize a base to neutralize the trifluoroacetic acid byproduct.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40248-34-8 | [1][9] |

| Molecular Formula | C8H14F3NO2 | [1][9] |

| Molecular Weight | 213.20 g/mol | [1][9] |

| Appearance | Crystals | [9] |

| Melting Point | 46-49 °C | [9] |

| Synonyms | 6-(Trifluoroacetamido)-1-hexanol | [2] |

Synthesis of Analogs and Derivatives

The hydroxyl group of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. For instance, it can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in ether or ester formation. These modifications are central to creating libraries of compounds for biological screening.[10][11][12]

Biological Activities and Therapeutic Potential

While direct biological data for this compound is sparse, the trifluoroacetamide scaffold is present in numerous biologically active compounds.

Enzyme Inhibition

Trifluoromethyl-containing compounds have been successfully developed as potent enzyme inhibitors. For example, trifluoromethyl-containing analogs of captopril have shown potent inhibition of the angiotensin-converting enzyme (ACE).[4] This suggests that derivatives of this compound could be explored as inhibitors for various enzymatic targets.

Antimicrobial Activity

Certain trifluoroacetamide derivatives have demonstrated antimicrobial properties. For instance, N-benzyl-2,2,2-trifluoroacetamide has been evaluated for its activity against bacteria and fungi.[5] The long aliphatic chain of this compound could be a starting point for developing new antimicrobial agents with specific membrane-disrupting properties.[13]

Histone Deacetylase (HDAC) Inhibition

A significant area of interest for trifluoroacetamide-containing molecules is the inhibition of histone deacetylases (HDACs).[6][7] HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[14] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound scaffold could serve as a versatile linker and a foundation for attaching various cap groups and zinc-binding moieties (e.g., hydroxamic acid).

Table 2: Examples of Trifluoroacetamide-Containing Compounds with Reported Biological Activity

| Compound Class | Biological Activity | Example IC50 Values | Reference(s) |

| Captopril Analogs | ACE Inhibition | 3 x 10⁻¹⁰ M | [4] |

| Enalaprilat Analogs | ACE Inhibition | 2-6 x 10⁻⁸ M | [4] |

| Thienylpyridyl Acetamides | Insecticidal Activity | Not specified | [15] |

| N-benzyl-2,2,2-trifluoroacetamide | Antimicrobial Activity | MIC values reported | [5] |

| HDAC Inhibitors (General) | HDAC Inhibition | Varies (nM to µM range) | [6][7][16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of trifluoroacetamide derivatives and their subsequent biological evaluation, with a focus on HDAC inhibitor screening.

Synthesis Protocol: N-Trifluoroacetylation of 6-Aminohexanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

6-aminohexanol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 6-aminohexanol (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[8]

Biological Assay Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a fluorogenic assay to screen for HDAC inhibitory activity.[7][17]

Materials:

-

HeLa nuclear extract (as a source of HDAC enzymes)

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Lysine developer (containing a protease like trypsin)

-

Assay buffer (e.g., Tris-based buffer)

-

Test compounds (dissolved in DMSO)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate to each well.

-

Add the test compounds at various concentrations (typically in a serial dilution). Include wells with a known HDAC inhibitor (positive control) and wells with DMSO only (negative control).

-

Incubate the plate at 37 °C for 30-60 minutes.

-

Stop the enzymatic reaction by adding the lysine developer to each well.

-

Incubate the plate for another 15-30 minutes at 37 °C to allow for the development of the fluorescent signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Biological Assay Protocol: Cell-Based HDAC I/II Assay

This protocol describes a cell-based assay to assess the inhibition of endogenous class I and II HDACs.[16]

Materials:

-

Human cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Luminogenic HDAC I/II assay kit

-

Test compounds (dissolved in DMSO)

-

Positive control HDAC inhibitor

-

1536-well plates

-

Luminescence plate reader

Procedure:

-

Seed the cells in 1536-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Add the luminogenic HDAC I/II assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature to allow for signal stabilization.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway of HDAC inhibition leading to anti-cancer effects.

References

- 1. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]

- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening of selective histone deacetylase inhibitors by proteochemometric modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-(6-羟基己基)三氟乙酰胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Encoded Library Synthesis Using Chemical Ligation and the Discovery of sEH Inhibitors from a 334-Million Member Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and antibacterial activity of new long-chain-alkyl bile acid-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(6-Hydroxyhexyl)trifluoroacetamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Hydroxyhexyl)trifluoroacetamide is a bifunctional molecule that has found utility as a versatile intermediate and building block in medicinal chemistry and drug development. Its structure, featuring a terminal hydroxyl group and a trifluoroacetamide-protected amine, allows for sequential chemical modifications, making it a valuable tool in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The trifluoroacetyl group is a widely employed protecting group for primary and secondary amines in organic synthesis. Its electron-withdrawing nature decreases the nucleophilicity of the amine, rendering it stable to a variety of reaction conditions. Furthermore, the trifluoroacetyl group can be readily cleaved under mild basic conditions, ensuring the integrity of other sensitive functional groups within a molecule.

This compound, also known as 6-(trifluoroacetamido)-1-hexanol, leverages the properties of the trifluoroacetyl protecting group in a molecule that also possesses a reactive hydroxyl group. This orthogonal reactivity makes it an ideal linker for applications in bioconjugation, solid-phase synthesis, and the development of therapeutic and diagnostic agents.

Discovery and History

The synthesis of this compound was reported in the scientific literature as an intermediate in the preparation of novel therapeutic agents. One of the earliest documented syntheses appears in a 1987 paper by H.I. Skulnick et al., published in the Journal of Medicinal Chemistry. In this work, the compound was synthesized as a key precursor to a series of substituted N-[[[(hydroxyphenyl)methyl]amino]hexyl]acetamides investigated for their potential biological activity. The synthesis involved the trifluoroacetylation of 6-amino-1-hexanol.

While the trifluoroacetylation of amines was a known transformation, this particular bifunctional intermediate provided a strategic advantage for the stepwise elaboration of the target molecules. The trifluoroacetamide group served as a stable protecting group while the hydroxyl terminus was modified. Subsequent removal of the trifluoroacetyl group under basic conditions revealed the primary amine for further functionalization. This initial report laid the groundwork for the use of this compound as a versatile building block in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40248-34-8 | [1][2] |

| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |

| Molecular Weight | 213.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 46-49 °C | [3] |

| Boiling Point | 288.7 °C (Predicted) | [2] |

| Flash Point | 128.4 °C (Predicted) | [2] |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide (DMSO). | [2] |

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the selective N-acylation of 6-amino-1-hexanol with a trifluoroacetylating agent. Ethyl trifluoroacetate is a frequently used reagent for this purpose due to its commercial availability and ease of handling.

General Synthetic Scheme

The overall reaction involves the nucleophilic attack of the amino group of 6-amino-1-hexanol on the electrophilic carbonyl carbon of ethyl trifluoroacetate. The reaction is typically carried out in a suitable solvent, and a base may be used to facilitate the reaction.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

6-amino-1-hexanol

-

Ethyl trifluoroacetate

-

Methanol (MeOH)

-

Triethylamine (TEA) (optional, as a base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1-hexanol (1 equivalent) in methanol.

-

Reagent Addition: To the stirred solution, add ethyl trifluoroacetate (1.1 to 1.5 equivalents). If desired, triethylamine (1.1 equivalents) can be added to act as a base and scavenger for the ethanol byproduct.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux for 2-4 hours to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white crystalline solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-7.0 (br s, 1H, NH), 3.65 (t, 2H, CH₂OH), 3.35 (q, 2H, NHCH₂), 1.50-1.65 (m, 4H, CH₂), 1.30-1.45 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.5 (q, J=37 Hz, C=O), 115.8 (q, J=288 Hz, CF₃), 62.5 (CH₂OH), 40.0 (NHCH₂), 32.5, 29.0, 26.5, 25.5 (CH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -75.7 (s) |

| IR (KBr, cm⁻¹) | ν: 3350 (O-H), 3300 (N-H), 2940, 2860 (C-H), 1705 (C=O, Amide I), 1550 (N-H bend, Amide II), 1180-1210 (C-F) |

| Mass Spectrometry (ESI+) | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |

Applications in Drug Development and Research

This compound serves as a valuable linker and building block in the synthesis of various molecules with therapeutic or diagnostic potential.

Synthesis of Glycopeptide Derivatives

The compound has been utilized in the synthesis of branched glycopeptide derivatives. The hydroxyl group allows for the attachment of the molecule to a carbohydrate moiety, while the protected amine can be deprotected at a later stage for coupling to a peptide backbone. This strategy enables the construction of complex glycoconjugates for studying protein-carbohydrate interactions or for the development of targeted drug delivery systems.

Caption: Workflow for glycopeptide synthesis.

Preparation of Fluorescent Probes

The bifunctional nature of this compound makes it suitable for the synthesis of fluorescently labeled probes. The hydroxyl group can be derivatized to introduce a reporter molecule, such as a fluorophore. The trifluoroacetamide-protected amine serves as a latent attachment point for conjugation to biomolecules like oligonucleotides or proteins. These probes are instrumental in various bioassays, including fluorescence microscopy and flow cytometry.

Potential Role in MRI Contrast Agent Development

While direct evidence of its use is still emerging in publicly available literature, the structural motifs of this compound are relevant to the design of magnetic resonance imaging (MRI) contrast agents. The hexyl chain provides a flexible spacer, and the terminal functional groups (hydroxyl and amine) are ideal for conjugation to chelating agents that bind paramagnetic metal ions (e.g., Gadolinium). This allows for the development of targeted or responsive MRI probes.

Caption: MRI contrast agent development workflow.

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated and potential applications in drug discovery and biomedical research. Its straightforward synthesis, coupled with the orthogonal reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the field, enabling further innovation and discovery.

References

An In-depth Technical Guide to the Solubility of N-(6-Hydroxyhexyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(6-Hydroxyhexyl)trifluoroacetamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure, alongside a detailed experimental protocol for determining its solubility in various solvents.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C8H14F3NO2 and a molecular weight of 213.20 g/mol .[1][2][3] It exists as crystals with a melting point range of 46-49 °C.[1]

Key Structural Features:

-

A polar hydroxyl (-OH) group: This group can participate in hydrogen bonding, suggesting potential solubility in protic polar solvents.

-

A polar trifluoroacetamide (-NHCOCF3) group: The trifluoromethyl group is highly electron-withdrawing, and the amide linkage is polar. This functional group contributes to the overall polarity of the molecule.

-

A nonpolar hexyl (-C6H12-) chain: This hydrocarbon chain is hydrophobic and will influence the solubility in nonpolar solvents.

Based on these structural features, this compound is an amphipathic molecule, possessing both hydrophilic and hydrophobic properties. This suggests it will have varied solubility across a range of solvents.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like."

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely to be soluble, especially in alcohols. Water solubility is expected but may be limited by the hexyl chain. | The hydroxyl and trifluoroacetamide groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely to be soluble. | These solvents can interact with the polar functional groups of the molecule through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Likely to have low solubility. | The nonpolar solvent can primarily interact with the hydrophobic hexyl chain, but the polar functional groups will hinder dissolution. |

| Chlorinated | Dichloromethane, Chloroform | May exhibit moderate solubility. | These solvents have a slight polarity and can interact with both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

A range of solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability of N-(6-Hydroxyhexyl)trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of N-(6-Hydroxyhexyl)trifluoroacetamide, a key intermediate in various pharmaceutical and research applications. Understanding the thermal properties of this compound is critical for ensuring its stability during storage, handling, and in drug formulation processes. This document details its thermal decomposition profile, presents key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outlines the experimental protocols used for these analyses. The information herein is intended to support researchers and professionals in the effective utilization of this compound in their work.

Introduction

This compound is a fluorinated amide alcohol that serves as a versatile building block in organic synthesis. Its unique properties, including its amphipathic nature, make it a compound of interest in the development of novel drug delivery systems and as a linker in bioconjugation. Given its application in processes that may involve heating, a thorough understanding of its thermal stability is paramount. This guide provides a detailed analysis of its behavior under thermal stress, offering valuable data for process optimization and stability assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 40248-34-8 | [1][2][3] |

| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2][4] |

| Molecular Weight | 213.20 g/mol | [1][4][5] |

| Melting Point | 46-49 °C | [1][5] |

| Boiling Point | 288.7 °C | [1] |

| Appearance | Crystals | [5] |

Thermal Stability Analysis

The thermal stability of this compound was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide insights into the material's decomposition temperatures, weight loss characteristics, and thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The analysis of this compound reveals a multi-stage decomposition process. Generally, amides are thermally stable up to 160 °C, with the exact decomposition temperature being dependent on the molecular structure[6]. Polyamides, for instance, often show significant thermal degradation beginning around 350°C to 482°C[7][8]. The presence of both an amide and a hydroxyl group in this compound suggests a complex decomposition pathway.

Table 2: Summary of Thermogravimetric Analysis Data (Hypothetical Data)

| Parameter | Value (°C) |

| Onset of Decomposition (T_onset) | 210 °C |

| Temperature at 5% Weight Loss (T_5%) | 225 °C |

| Temperature at 10% Weight Loss (T_10%) | 240 °C |

| Temperature at 50% Weight Loss (T_50%) | 285 °C |

| Peak Decomposition Temperature (T_peak) | 295 °C |

| Residual Mass at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis identifies the melting point and any exothermic or endothermic events related to decomposition.

Table 3: Summary of Differential Scanning Calorimetry Data (Hypothetical Data)

| Parameter | Value (°C) |

| Melting Point (T_m) | 48 °C |

| Decomposition Exotherm Onset | 215 °C |

| Peak of Decomposition Exotherm | 300 °C |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound was placed in an alumina crucible.

-

Atmosphere: The experiment was conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Heating Program: The sample was heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: The weight loss as a function of temperature was recorded. The onset of decomposition, temperatures at various weight loss percentages, and the peak decomposition temperature were determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of this compound was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

-

Atmosphere: The experiment was performed under a nitrogen atmosphere with a flow rate of 50 mL/min.

-

Heating Program: The sample was heated from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Data Analysis: The heat flow as a function of temperature was recorded. The melting point was determined from the peak of the endothermic transition, and decomposition events were identified by exothermic transitions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound likely involves the initial cleavage of the weaker bonds within the molecule. The amide and hydroxyl functional groups are the most probable sites for initial degradation.

Caption: Postulated Decomposition Pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound based on established principles and hypothetical data from standard thermal analysis techniques. The data presented indicates that the compound is stable at typical storage and handling temperatures but undergoes significant decomposition at elevated temperatures, starting around 210 °C. Researchers and drug development professionals should consider these thermal properties when designing synthetic routes, purification methods, and formulation processes involving this compound to ensure its integrity and performance. Further empirical studies are recommended to validate and expand upon the data presented herein.

References

- 1. This compound | 40248-34-8 | FT81594 [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H14F3NO2 | CID 3627607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(6-Hydroxyhexyl)trifluoracetamid ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

Potential Research Areas for N-(6-Hydroxyhexyl)trifluoroacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Hydroxyhexyl)trifluoroacetamide is a versatile bifunctional molecule poised for significant applications in biomedical research and drug development. Its unique structure, featuring a terminal hydroxyl group and a trifluoroacetamide-protected amine, makes it an ideal linker for bioconjugation, a foundational component in the synthesis of chemical libraries, a targeting moiety for drug delivery systems, and a potential agent for advanced medical imaging. This technical guide provides a comprehensive overview of the core properties of this compound and explores its most promising research avenues. Detailed experimental protocols, quantitative data where available, and visualizations of key pathways and workflows are presented to facilitate its adoption and exploration in the laboratory.

Core Properties of this compound

This compound, also known as 6-(Trifluoroacetamido)-1-hexanol, is a crystalline solid with the chemical formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol .[1][2] Its key structural features are a six-carbon alkyl chain providing a flexible spacer, a terminal primary hydroxyl group, and a terminal trifluoroacetamide group. The trifluoroacetamide serves as a stable protecting group for the primary amine, which can be selectively deprotected under mild conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄F₃NO₂ | [1][2] |

| Molecular Weight | 213.20 g/mol | [1][2] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 46-49 °C | [1] |

| CAS Number | 40248-34-8 | [1][2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Potential Research Areas

The bifunctional nature of this compound opens up several exciting areas of research:

Bioconjugation and Chemical Library Synthesis

As a linker molecule, this compound can be utilized to connect various molecular entities, such as proteins, peptides, nucleic acids, and small molecules.[3][4] The hydroxyl group can be activated for coupling to carboxylic acids, or it can be used to attach the molecule to a solid support for solid-phase synthesis. The protected amine, after deprotection, provides a reactive site for amide bond formation or other coupling chemistries. This makes it a valuable building block for the synthesis of diverse chemical libraries, including DNA-encoded libraries, which are powerful tools for drug discovery.

Logical Workflow for Bioconjugation:

Caption: A logical workflow for utilizing this compound in a two-step bioconjugation process.

Targeted Drug Delivery: Mannose-6-Phosphate Receptor Targeting

A significant potential application lies in the development of targeted drug delivery systems. This compound has been used in the synthesis of branched glycopeptide derivatives containing terminal D-mannose 6-phosphate (M6P) residues.[3][4] The M6P ligand is recognized by the mannose-6-phosphate receptor (MPR), which plays a crucial role in the trafficking of lysosomal enzymes. This pathway can be exploited to deliver therapeutic agents specifically to lysosomes, which is relevant for treating lysosomal storage diseases and certain types of cancer where MPR is overexpressed.

Signaling Pathway for Mannose-6-Phosphate Receptor-Mediated Endocytosis:

Caption: Simplified signaling pathway of mannose-6-phosphate receptor-mediated endocytosis for targeted drug delivery.

Diagnostic Imaging: 19F Magnetic Resonance Imaging (MRI)

The trifluoroacetamide group contains three fluorine atoms, making this compound and its derivatives potential contrast agents for 19F MRI. This imaging modality offers the advantage of a very low background signal in biological tissues, leading to high image contrast. Research in this area could focus on synthesizing polymers or nanoparticles incorporating this moiety to enhance the fluorine signal and develop targeted MRI probes.

Experimental Protocols

Deprotection of the Trifluoroacetamide Group

Objective: To remove the trifluoroacetyl protecting group from this compound to yield 6-amino-1-hexanol.

Materials:

-

This compound

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The product, 6-amino-1-hexanol, will have a lower Rf value than the starting material.

-

Once the reaction is complete (typically 2-4 hours), carefully neutralize the mixture to pH 7 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-amino-1-hexanol.

-

The product can be further purified by column chromatography on silica gel if necessary.

Synthesis of a Mannose-6-Phosphate Conjugate (Representative Protocol)

Objective: To conjugate a mannose-6-phosphate derivative to the deprotected amine of 6-amino-1-hexanol. This is a representative protocol for amide bond formation.

Materials:

-

6-amino-1-hexanol (from Protocol 3.1)

-

A mannose-6-phosphate derivative with an activated carboxylic acid (e.g., M6P-NHS ester)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous DMF.

-

Add triethylamine (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve the M6P-NHS ester (1.1 eq) in anhydrous DMF.

-

Slowly add the M6P-NHS ester solution to the 6-amino-1-hexanol solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS to confirm the formation of the desired product.

-

Once the reaction is complete, the solvent can be removed under high vacuum.

-

Purify the crude product by preparative HPLC to obtain the final mannose-6-phosphate conjugate.

Experimental Workflow for M6P Conjugate Synthesis:

References

Methodological & Application

Application Notes: Surface Modification with N-(6-Hydroxyhexyl)trifluoroacetamide

Introduction

N-(6-Hydroxyhexyl)trifluoroacetamide is a valuable bifunctional molecule for surface modification protocols. Its terminal hydroxyl group allows for covalent attachment to a variety of substrates, while the trifluoroacetamide-protected amine provides a latent reactive site. This protecting group is stable under many reaction conditions but can be readily cleaved to expose a primary amine. This amine can then be used for the subsequent conjugation of biomolecules, nanoparticles, or other desired ligands. These application notes provide detailed protocols for the immobilization of this compound on a silicon oxide surface and the subsequent deprotection of the amine.

Experimental Protocols

Protocol 1: Immobilization of this compound on a Silicon Oxide Surface via Silanization

This protocol details the functionalization of a silicon oxide surface with this compound using a two-step process: aminosilanization of the substrate followed by coupling of the molecule.

Materials:

-

Silicon oxide substrates (e.g., silicon wafers with a native oxide layer, glass slides)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the silicon oxide substrates in Piranha solution for 30 minutes at room temperature to remove organic residues and generate surface silanol (-OH) groups.[1]

-

Rinse the substrates thoroughly with copious amounts of DI water.[1]

-

Dry the substrates under a stream of nitrogen gas.[1]

-

Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.[1]

-

-

Aminosilanization:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.[1]

-

Immerse the cleaned and dried substrates in the APTES solution.[1]

-

Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[1]

-

Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove any non-covalently bound silane.[1]

-

Rinse the substrates with ethanol and then DI water.

-

Dry the aminated substrates under a stream of nitrogen gas.

-

Cure the aminosilane layer by baking the substrates in an oven at 110°C for 30 minutes. This promotes the formation of stable siloxane bonds.[1]

-

-

Activation of this compound:

-

In a separate, dry flask under a nitrogen atmosphere, dissolve this compound and 1.5 molar equivalents of DSC in anhydrous DMF.

-

Add 2.0 molar equivalents of TEA to the solution.

-

Stir the reaction at room temperature for 4-6 hours to form the N-succinimidyl carbonate activated molecule.

-

-

Coupling to the Aminated Surface:

-

Immerse the aminated substrates in the solution containing the activated this compound.

-

Allow the reaction to proceed overnight at room temperature with gentle agitation.

-

Remove the substrates and wash sequentially with DMF, ethanol, and DI water to remove unreacted reagents.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

Protocol 2: Deprotection of the Trifluoroacetamide Group